molecular formula C9H10N4O2 B1487784 2-azido-N-(2-methoxyphenyl)acetamide CAS No. 1160748-19-5

2-azido-N-(2-methoxyphenyl)acetamide

Cat. No. B1487784
CAS RN: 1160748-19-5
M. Wt: 206.2 g/mol
InChI Key: JIFPGGRTSVZNHG-UHFFFAOYSA-N
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Description

“2-azido-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10N4O2. It belongs to the class of organic compounds known as methoxybenzenes and is a member of acetamides .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. A related compound, 2-azido-N-phenylacetamide, has been studied, and its crystal structure was found to be orthorhombic .

Scientific Research Applications

Green Synthesis Methods

A study by Zhang Qun-feng (2008) discussed the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This process represents an environmentally friendly alternative to traditional reduction methods, using a novel Pd/C catalyst developed by the group for the hydrogenation of a related compound in methanol and water, achieving a selectivity of 99.3% (Zhang, 2008).

Crystal Structure Analysis

Research by D. Peikow et al. (2006) on the synthesis and crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provided detailed insights into the crystallographic aspects of a compound structurally related to 2-azido-N-(2-methoxyphenyl)acetamide. The study highlighted the importance of crystal structure determination in understanding the molecular architecture and interactions of complex organic molecules (Peikow et al., 2006).

Medicinal Chemistry

In the domain of medicinal chemistry, a study focused on the anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides, including derivatives structurally related to this compound. This research demonstrated that specific structural modifications in the acetamidoacetamide scaffold could significantly enhance anticonvulsant activities, suggesting the potential of such compounds in therapeutic applications (Choi et al., 1996).

Safety and Hazards

N-(2-methoxyphenyl)acetamide, a related compound, is moderately toxic by ingestion and emits toxic fumes of NOx when heated to decomposition .

properties

IUPAC Name

2-azido-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-8-5-3-2-4-7(8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFPGGRTSVZNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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